3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine
Overview
Description
3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine: is an organic compound with the molecular formula C9H13FN2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the third position and an isopropyl group at the nitrogen atom of the 1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Fluorination: The amine group is substituted with a fluorine atom using a fluorinating agent.
Alkylation: The final step involves the alkylation of the amine group with isopropyl halide to introduce the isopropyl group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, resulting in the formation of 1-N-(propan-2-yl)benzene-1,2-diamine.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide or potassium fluoride.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: 1-N-(propan-2-yl)benzene-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The isopropyl group increases the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
- 3-chloro-1-N-(propan-2-yl)benzene-1,2-diamine
- 3-bromo-1-N-(propan-2-yl)benzene-1,2-diamine
- 3-iodo-1-N-(propan-2-yl)benzene-1,2-diamine
Comparison:
- Fluorine vs. Chlorine/Bromine/Iodine: The fluorine atom in 3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine provides unique properties such as increased electronegativity and smaller atomic radius compared to chlorine, bromine, and iodine. This results in different reactivity and interaction profiles.
- Lipophilicity: The isopropyl group in these compounds enhances their lipophilicity, which can affect their biological activity and membrane permeability.
- Reactivity: The presence of different halogens influences the compound’s reactivity in substitution and addition reactions.
Properties
IUPAC Name |
3-fluoro-1-N-propan-2-ylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTDLGUALTZRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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